(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
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Description
“(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate” is a compound that contains a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The compound also has an allyl group, a methoxy group, and a carbamoyl group attached to the benzo[d]thiazole core .
Scientific Research Applications
Photodynamic Therapy Applications
- Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, including variants similar to (Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate, demonstrated valuable properties for photodynamic therapy, notably high singlet oxygen quantum yield, making them potential candidates for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Reactivity and Chemical Transformation Studies
- Research by Plażuk, Warkentin, and Werstiuk (2005) on allyloxy(methoxy)carbene, which shares structural similarities with the compound , revealed insights into carbene rearrangement and the Claisen rearrangement of the carbene dimer. This study is significant in understanding the chemical behavior and potential applications of such compounds in synthetic chemistry (Plażuk, Warkentin, & Werstiuk, 2005).
Synthesis and Structural Analysis
- The work of Mataka et al. (1992) involved nucleophilic substitution reactions and the reduction of hydroxy and methoxy derivatives, leading to various benzenetetraamine compounds. These reactions are crucial for understanding the synthetic pathways and potential modifications of similar compounds (Mataka et al., 1992).
Crystal Engineering and Phase Transition Studies
- Johnstone et al. (2010) conducted a study on Methyl 2-(carbazol-9-yl)benzoate, which shows a structural resemblance to the compound . This research focused on the use of pressure as a tool in crystal engineering, leading to the induction of phase transitions in structures with high molecular complexity. Such studies are vital for understanding the physical properties and potential applications in materials science (Johnstone et al., 2010).
Antimicrobial and Molluscicidal Activities
- Research by Orjala et al. (1993) on prenylated benzoic acid derivatives, including compounds structurally similar to this compound, showed significant antimicrobial and molluscicidal activities. This indicates the potential of such compounds in developing new antimicrobial agents (Orjala et al., 1993).
Properties
IUPAC Name |
methyl 4-[(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-4-12-22-17-15(25-2)6-5-7-16(17)27-20(22)21-18(23)13-8-10-14(11-9-13)19(24)26-3/h4-11H,1,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSXARFCKCBQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)OC)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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